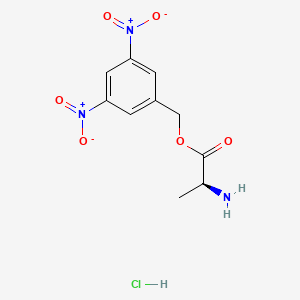
3-bromo-2-fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-2-fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl chloride (3-BTFBSC) is an important sulfonyl chloride compound used in a variety of applications, including medicinal chemistry, organic synthesis, and materials science. 3-BTFBSC is an important intermediate in the synthesis of a variety of different compounds, including pharmaceuticals, agrochemicals, and other organic molecules. It is also used as a reagent in the synthesis of other compounds, such as polymers and nanomaterials.
科学的研究の応用
3-bromo-2-fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl chloride is an important intermediate in the synthesis of a variety of different compounds, including pharmaceuticals, agrochemicals, and other organic molecules. It is also used in the synthesis of polymers and nanomaterials. In addition, 3-bromo-2-fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl chloride has been used in a variety of scientific research studies, including in the synthesis of peptide-based drugs, the synthesis of new materials, and the synthesis of organic compounds.
作用機序
The mechanism of action of 3-bromo-2-fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl chloride is not yet fully understood. However, it is believed that 3-bromo-2-fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl chloride acts as a nucleophile, attacking the electrophilic carbon atom of a carbon-carbon bond and forming a new, more stable bond. This reaction can be used to synthesize a variety of different compounds, including pharmaceuticals, agrochemicals, and other organic molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-bromo-2-fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl chloride are not yet fully understood. However, it is believed that 3-bromo-2-fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl chloride can be used as a reagent in the synthesis of a variety of different compounds, including pharmaceuticals, agrochemicals, and other organic molecules. It is also believed that 3-bromo-2-fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl chloride can be used in the synthesis of polymers and nanomaterials.
実験室実験の利点と制限
The advantages of using 3-bromo-2-fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl chloride in lab experiments include its cost-effectiveness, its ability to be used as a reagent in the synthesis of a variety of different compounds, and its ability to be used in the synthesis of polymers and nanomaterials. One limitation of using 3-bromo-2-fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl chloride in lab experiments is that its mechanism of action is not yet fully understood.
将来の方向性
Future research on 3-bromo-2-fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl chloride could focus on developing a better understanding of its mechanism of action and its biochemical and physiological effects. Additionally, research could focus on optimizing the synthesis of 3-bromo-2-fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl chloride and developing new methods for its synthesis. Other potential future directions include exploring the use of 3-bromo-2-fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl chloride in the synthesis of new materials, exploring its potential applications in drug discovery, and investigating its potential toxicity.
合成法
3-bromo-2-fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl chloride is typically synthesized through a two-step reaction. The first step involves the reaction of 3-bromo-2-fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl chloride with anhydrous sodium sulfite to form a sulfonate salt. The second step involves the reaction of the sulfonate salt with a strong acid, such as hydrochloric acid, to form 3-bromo-2-fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl chloride. This method is simple and cost-effective and can be used to synthesize a variety of different compounds.
特性
IUPAC Name |
3-bromo-2-fluoro-6-(trifluoromethoxy)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClF4O3S/c8-3-1-2-4(16-7(11,12)13)6(5(3)10)17(9,14)15/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJDACFGPRMOPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1OC(F)(F)F)S(=O)(=O)Cl)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClF4O3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.50 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-tert-butyl 3-methyl 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3,5-dicarboxylate](/img/structure/B6609727.png)
![methyl 2-amino-2-{spiro[3.3]heptan-2-yl}acetate hydrochloride](/img/structure/B6609735.png)




![2-tert-butyl 1-methyl 4-(aminomethyl)-2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate](/img/structure/B6609781.png)


![2-chloro-5-[(1,2,2-trifluoroethenyl)oxy]pyridine](/img/structure/B6609798.png)
![1-{5-[(difluoromethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methanamine dihydrochloride](/img/structure/B6609808.png)
![2-[3,5-dimethyl-4-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B6609817.png)
![methyl 2-chloro-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B6609819.png)
